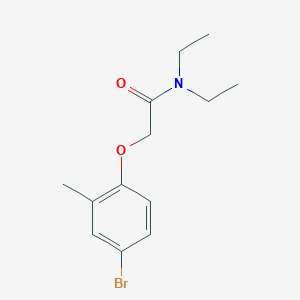
3-(2,4-Dichlorophenyl)acrylic acid
Übersicht
Beschreibung
trans-2,4-Dichlorocinnamic Acid: is an organic compound with the molecular formula C9H6Cl2O2 . It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its off-white, odorless powder form and is primarily used in laboratory settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize trans-2,4-Dichlorocinnamic Acid involves the aldol condensation of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide.
Industrial Production Methods: : While specific industrial production methods are not widely documented, the processes likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction of trans-2,4-Dichlorocinnamic Acid can yield the corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under controlled conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of trans-2,4-Dichlorocinnamic Acid involves its interaction with various molecular targets, primarily through its electrophilic and nucleophilic sites. The chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-2,5-Dichlorocinnamic Acid
- trans-3,4-Dichlorocinnamic Acid
- 2,4-Dichlorobenzoic Acid
- 2,4-Dichlorophenylacetic Acid
Comparison
- trans-2,4-Dichlorocinnamic Acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity compared to other dichlorinated cinnamic acids .
- The presence of chlorine atoms at different positions in similar compounds can lead to variations in their chemical properties and reactivity, making trans-2,4-Dichlorocinnamic Acid distinct in its applications and effects .
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWABJHRAYGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870866 | |
| Record name | 2,4-Dichlorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-99-6 | |
| Record name | 3-(2,4-Dichlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7859531.png)

![Methyl 3-[(ethanesulfonyl)amino]benzoate](/img/structure/B7859538.png)


![3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7859548.png)




![Methyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B7859587.png)


